Cas no 2228607-92-7 (2-({3-(difluoromethyl)sulfanylphenyl}methyl)oxirane)

2-({3-(difluoromethyl)sulfanylphenyl}methyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2-({3-(difluoromethyl)sulfanylphenyl}methyl)oxirane
- EN300-1972729
- 2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane
- 2228607-92-7
-
- インチ: 1S/C10H10F2OS/c11-10(12)14-9-3-1-2-7(5-9)4-8-6-13-8/h1-3,5,8,10H,4,6H2
- InChIKey: VLQOXISCIIVJIZ-UHFFFAOYSA-N
- ほほえんだ: S(C(F)F)C1=CC=CC(=C1)CC1CO1
計算された属性
- せいみつぶんしりょう: 216.04204244g/mol
- どういたいしつりょう: 216.04204244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-({3-(difluoromethyl)sulfanylphenyl}methyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972729-2.5g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 2.5g |
$3641.0 | 2023-09-16 | ||
Enamine | EN300-1972729-0.5g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 0.5g |
$1783.0 | 2023-09-16 | ||
Enamine | EN300-1972729-10.0g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 10g |
$7988.0 | 2023-06-01 | ||
Enamine | EN300-1972729-0.05g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 0.05g |
$1560.0 | 2023-09-16 | ||
Enamine | EN300-1972729-0.25g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 0.25g |
$1708.0 | 2023-09-16 | ||
Enamine | EN300-1972729-0.1g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 0.1g |
$1635.0 | 2023-09-16 | ||
Enamine | EN300-1972729-10g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 10g |
$7988.0 | 2023-09-16 | ||
Enamine | EN300-1972729-5.0g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 5g |
$5387.0 | 2023-06-01 | ||
Enamine | EN300-1972729-1.0g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 1g |
$1857.0 | 2023-06-01 | ||
Enamine | EN300-1972729-1g |
2-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)oxirane |
2228607-92-7 | 1g |
$1857.0 | 2023-09-16 |
2-({3-(difluoromethyl)sulfanylphenyl}methyl)oxirane 関連文献
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
2-({3-(difluoromethyl)sulfanylphenyl}methyl)oxiraneに関する追加情報
Comprehensive Overview of 2-({3-(Difluoromethyl)sulfanylphenyl}methyl)oxirane (CAS No. 2228607-92-7)
2-({3-(Difluoromethyl)sulfanylphenyl}methyl)oxirane, identified by its CAS number 2228607-92-7, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound features a unique molecular structure, combining a difluoromethylsulfanyl group with an oxirane (epoxide) ring, making it a versatile intermediate for synthesizing more complex molecules. Its structural attributes contribute to its potential applications in drug discovery and crop protection formulations.
The growing interest in 2-({3-(Difluoromethyl)sulfanylphenyl}methyl)oxirane is partly driven by the increasing demand for fluorinated compounds in modern chemistry. Fluorine-containing molecules are known for their enhanced stability, bioavailability, and metabolic resistance, which are critical properties in both pharmaceuticals and agrochemicals. Researchers are actively exploring its utility in designing novel enzyme inhibitors and pesticides, aligning with the global push for sustainable and efficient chemical solutions.
One of the most searched questions related to this compound is: "What are the applications of 2-({3-(Difluoromethyl)sulfanylphenyl}methyl)oxirane in drug development?" Studies suggest that its epoxide functionality allows it to act as a reactive site for nucleophilic attacks, enabling the formation of covalent bonds with biological targets. This mechanism is particularly valuable in protease inhibitor design, a hot topic in antiviral and anticancer research. Additionally, its difluoromethyl group can improve lipophilicity, enhancing membrane permeability—a key factor in optimizing drug delivery systems.
In the agrochemical sector, 2-({3-(Difluoromethyl)sulfanylphenyl}methyl)oxirane is being investigated for its potential role in developing next-generation fungicides. The sulfanyl moiety in its structure may contribute to disrupting fungal cell membranes, offering a new mode of action against resistant pathogens. This aligns with the industry's focus on sustainable agriculture and reducing environmental impact, topics frequently searched by farmers and researchers alike.
From a synthetic chemistry perspective, the compound’s CAS No. 2228607-92-7 serves as a critical identifier for procurement and regulatory compliance. Laboratories and manufacturers often search for "synthesis methods for 2-({3-(Difluoromethyl)sulfanylphenyl}methyl)oxirane" to optimize production processes. Recent advancements in green chemistry have also sparked interest in eco-friendly routes to synthesize such fluorinated epoxides, minimizing hazardous byproducts.
The stability and reactivity of 2-({3-(Difluoromethyl)sulfanylphenyl}methyl)oxirane under various conditions are another area of exploration. Questions like "How to store and handle fluorinated epoxides safely?" are common among industrial users. Proper storage in anhydrous environments and avoidance of strong acids/bases are recommended to preserve its integrity, as the oxirane ring is prone to ring-opening reactions.
In summary, 2-({3-(Difluoromethyl)sulfanylphenyl}methyl)oxirane (CAS 2228607-92-7) represents a promising scaffold in medicinal and agricultural chemistry. Its dual functionality—combining fluorine and epoxide groups—positions it at the forefront of innovations targeting drug resistance and crop disease management. As research progresses, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in these fields.
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